molecular formula C5H7NO B1336121 3-Ethoxyacrylonitrile CAS No. 58243-08-6

3-Ethoxyacrylonitrile

Cat. No.: B1336121
CAS No.: 58243-08-6
M. Wt: 97.12 g/mol
InChI Key: HUPVIAINOSTNBJ-HWKANZROSA-N
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Description

3-Ethoxyacrylonitrile is an organic compound with the chemical formula C5H7NO . It is a colorless to light orange liquid that is soluble in various organic solvents such as alcohols and ethers . This compound is known for its applications in polymer synthesis, biomedical research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyacrylonitrile is typically synthesized by reacting acrylonitrile with ethanol. This reaction is carried out under an inert atmosphere with appropriate temperature and pressure conditions . Another method involves reacting acetonitrile and formic ether under the action of an alcohol alkali metal salt, followed by etherification with ethanol hydrochloride .

Industrial Production Methods: The industrial production of this compound often employs the reaction of acrylonitrile with ethanol in the presence of a catalyst. This method is favored due to its simplicity, cost-effectiveness, and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyacrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Heck Reaction: Formation of substituted acrylonitriles.

    Substitution Reactions: Formation of substituted nitriles.

Mechanism of Action

The mechanism of action of 3-ethoxyacrylonitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

  • 3,3-Diethoxypropionitrile
  • Ethyl 3-ethoxyacrylate
  • 3-Ethoxyacrylic acid

Comparison: 3-Ethoxyacrylonitrile is unique due to its specific reactivity and applications in polymer synthesis and biomedical research. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and product yield .

Properties

IUPAC Name

(E)-3-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-7-5-3-4-6/h3,5H,2H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVIAINOSTNBJ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306600
Record name (2E)-3-Ethoxy-2-propenenitrile
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58243-08-6, 61310-53-0
Record name (2E)-3-Ethoxy-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58243-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-Ethoxyacrylonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylonitrile, 3-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061310530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-Ethoxy-2-propenenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxyacrylonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.987
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Record name (E)-3-ethoxyacrylonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxyacrylonitrile
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3-Ethoxyacrylonitrile
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3-Ethoxyacrylonitrile

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